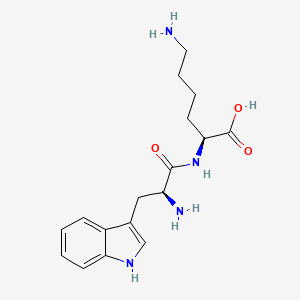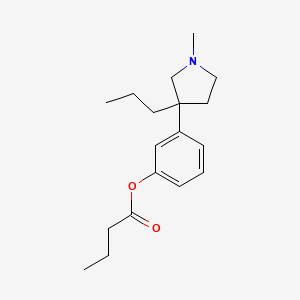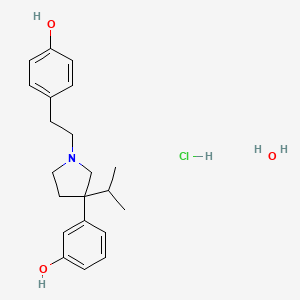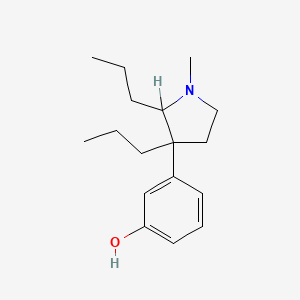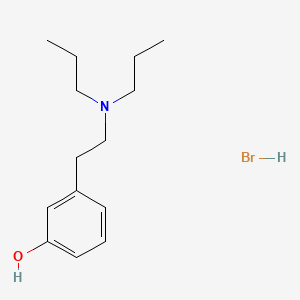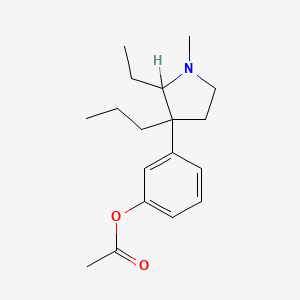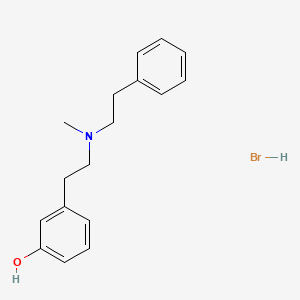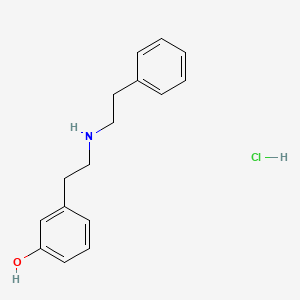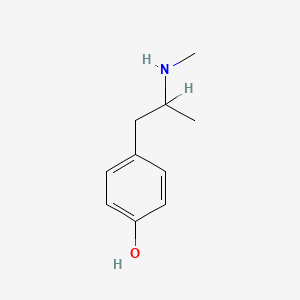
Pholedrin
Übersicht
Beschreibung
Pholedrine, also known as 4-hydroxy-N-methylamphetamine (4-HMA), 4-hydroxymethamphetamine, and para-hydroxymethamphetamine, is a drug that stimulates the sympathetic nervous system . It is administered as a topical eye drop form for the purpose of dilating the pupil and can be used to diagnose Horner’s syndrome .
Synthesis Analysis
A method for determining pholedrine in human body fluids utilizing high-performance liquid chromatography (HPLC)/tandem mass spectrometry (LC-MS/MS) with a turbo ion-spray source was developed . The method is able to simultaneously quantify amphetamines .
Molecular Structure Analysis
The molecular formula of Pholedrine is C10H15NO . The IUPAC name is 4-[2-(methylamino)propyl]phenol . The InChI is 1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 . The Canonical SMILES is CC(CC1=CC=C(C=C1)O)NC .
Chemical Reactions Analysis
Pholedrine is a cardiovascular agent exerting hypertensive and adrenergic effects . High doses may cause a drop in the peripheral circulation blood flow and increase blood pressure, heart rate, and body temperature up to a state of central respiratory paralysis .
Physical And Chemical Properties Analysis
Pholedrine has a molecular weight of 165.23 g/mol . It is a member of amphetamines .
Wissenschaftliche Forschungsanwendungen
Pharmakokinetische Untersuchungen
Pholedrin wurde in pharmakokinetischen Untersuchungen verwendet . Eine Methode zur Quantifizierung von this compound in menschlichem Serum beinhaltet die Extraktion der Probe mit Benzol unter Verwendung eines Ionenpaarungsreagenzes, Bis(2-ethylhexyl)phosphorsäure, und die Rückextraktion in verdünnte Phosphorsäure . Dieses Verfahren ermöglicht die Quantifizierung im unteren Nanogramm-Bereich und ist für pharmakokinetische Untersuchungen nützlich .
Abwasserbasierte Epidemiologie
This compound wurde als potenzieller Marker in der abwasserbasierten Epidemiologie identifiziert . Es kann verwendet werden, um den Konsum von Methamphetamin zu messen, was andernfalls zu einer Überschätzung führen könnte, wenn Methamphetamin direkt in das Kanalisationssystem geleitet wird . Die Verwendung von this compound in Kombination mit Methamphetamin kann direkte Entsorgungsereignisse besser erkennen und sein Potenzial als Marker für den Methamphetamin-Konsum .
Chemische Analyse
This compound kann mit Hilfe der Hochleistungsflüssigkeitschromatographie analysiert werden . Diese Methode beinhaltet die Verwendung einer ODS-Umkehrphasen-Säule mit Heptan-sulfonat als Ionenpaarungsreagenz . Diese Technik ist nützlich für den Nachweis und die Quantifizierung von this compound in verschiedenen Proben .
Drogenanalyse
This compound wird als analytischer Standard für die Drogenanalyse verwendet . Es kann verwendet werden, um das Vorhandensein und die Menge bestimmter Substanzen in einer Probe zu bestimmen .
Umweltüberwachung
This compound kann für die Umweltüberwachung verwendet werden . Es kann helfen, potenzielle Fälle der direkten Entsorgung von Methamphetamin zu identifizieren .
Forschung zur öffentlichen Gesundheit
This compound kann in der Forschung zur öffentlichen Gesundheit eingesetzt werden . Durch die Messung der this compound-Spiegel im Abwasser können Forscher den Methamphetamin-Konsum in einer Bevölkerung abschätzen .
Wirkmechanismus
Target of Action
Pholedrine, also known as 4-hydroxy-N-methylamphetamine (4-HMA), 4-hydroxymethamphetamine, and para-hydroxymethamphetamine, is a drug that stimulates the sympathetic nervous system . The primary targets of Pholedrine are the receptors in the sympathetic nervous system .
Mode of Action
Pholedrine acts as an indirect sympathomimetic amine . It interacts with its targets in the sympathetic nervous system, leading to a series of physiological changes . .
Biochemical Pathways
It is known that Pholedrine stimulates the sympathetic nervous system , which suggests that it may affect the biochemical pathways related to the function of this system
Pharmacokinetics
Pholedrine is administered as a topical eye drop for the purpose of dilating the pupil
Result of Action
The molecular and cellular effects of Pholedrine’s action primarily involve the stimulation of the sympathetic nervous system . This leads to physiological changes such as pupil dilation . Pholedrine can also be used to diagnose Horner’s syndrome, a condition that affects the eyes and part of the face .
Eigenschaften
IUPAC Name |
4-[2-(methylamino)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUQZKJEOOQSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6114-26-7 (sulfate[2:1]) | |
| Record name | Pholedrine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70861908 | |
| Record name | 4-[2-(Methylamino)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
370-14-9 | |
| Record name | (±)-Pholedrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pholedrine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(Methylamino)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pholedrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOLEDRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY28O44JGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Pholedrine is an indirectly acting sympathomimetic amine. It works by releasing norepinephrine from sympathetic nerve terminals, which then activates adrenergic receptors. [, , , ]
A: While pholedrine can stimulate both alpha and beta-adrenergic receptors, its actions are predominantly mediated through alpha-adrenergic receptors. [, ]
A: Pholedrine's ability to dilate the pupil makes it a useful diagnostic tool in Horner's syndrome. By observing the pupillary response to pholedrine eye drops, clinicians can differentiate between preganglionic and postganglionic lesions of the sympathetic pathway. [, , ]
A: Cocaine prolongs the mydriatic effect of pholedrine. Studies have shown that the residual effect of cocaine can interfere with pholedrine-induced pupillary dilation for at least 48 hours. []
A: Yes, research suggests that pholedrine, along with cocaine, can be used to evaluate sympathetic denervation in the pupils of diabetic patients. Diminished pupillary responses to these agents may indicate autonomic neuropathy. []
ANone: The molecular formula of pholedrine is C10H15NO2, and its molecular weight is 181.23 g/mol.
A: Research has shown varying drug release rates depending on the type of poly(meth)acrylate coating used. Eudragit RS, RL, and E 30D coatings resulted in a consistent, pH-independent drug release. In contrast, coatings with Scopacryl D 336, D 339, and D 340 showed pH-dependent release, with faster release at a pH of 7.4. [, , ]
A: The mydriatic effect of pholedrine typically lasts for 8-10 hours, with maximal dilation occurring between 20 and 90 minutes after instillation. []
A: While the exact metabolic pathway of pholedrine in humans is not fully elucidated in the provided research, studies indicate that it might undergo conjugation with sulfate. [, ]
A: No, pholedrine's ability to dilate the pupil appears to be independent of the baseline pupil diameter. []
A: While generally well-tolerated, pholedrine can cause side effects such as tachycardia, hypertension, anxiety, and headache. [, ]
A: While one study suggests a potential link between pholedrine use during pregnancy and congenital abnormalities, further research is needed to confirm this association. []
A: Several methods have been developed for pholedrine quantification, including radioimmunoassay, gas chromatography/mass spectrometry, and high-performance liquid chromatography. [, , ]
A: Pholedrine was first introduced as a pressor agent in the mid-20th century for treating hypotension. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



